3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is a synthetic organic compound characterized by the presence of bromine, trifluoromethoxy, and triazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method starts with the bromination of 1H-1,2,4-triazole to introduce bromine atoms at the 3 and 5 positions. This is followed by a nucleophilic substitution reaction where the brominated triazole is reacted with 4-(trifluoromethoxy)benzyl chloride under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole ring and the phenyl group.
Coupling Reactions: The trifluoromethoxyphenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is used as a building block for the synthesis of more complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates. Studies have explored its use in developing new antimicrobial, antifungal, and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for use in agrochemicals, where its properties can contribute to the development of new pesticides and herbicides.
Mechanism of Action
The mechanism by which 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to inhibit or modulate their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- **1-{[4-(Trifluoromethoxy)phenyl]m
3,5-Dibromo-1H-1,2,4-triazole: Lacks the trifluoromethoxyphenyl group, making it less versatile in certain applications.
Biological Activity
3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C10H6Br2F3N3O
- Molecular Weight : 400.98 g/mol
- CAS Number : 1240574-08-6
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring through cyclization reactions. The trifluoromethoxy group is introduced via nucleophilic substitution methods. This synthetic route allows for the production of derivatives that can be tested for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to this compound have shown promising cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD |
Indolyl-Triazole Hybrid | MCF-7 | 1.07 |
Indolyl-Triazole Hybrid | HepG2 (Liver Cancer) | 0.32 |
These studies indicate that triazole derivatives can induce apoptosis and inhibit cell proliferation through mechanisms involving key signaling pathways such as EGFR and PARP-1 inhibition .
The biological activity of triazoles often involves interactions with specific enzymes or receptors. For example:
- EGFR Inhibition : Compounds similar to 3,5-dibromo triazoles have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways.
- PARP Inhibition : These compounds can also inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This dual inhibitory action enhances their potential as anticancer agents.
Case Studies
A notable study synthesized a series of indolyl-triazole hybrids that demonstrated significant cytotoxicity against MCF-7 and HepG2 cells. The lead compounds exhibited IC50 values comparable to standard chemotherapeutics like Erlotinib and Doxorubicin .
Another investigation into the structural activity relationship (SAR) of triazoles revealed that modifications in the trifluoromethoxy group significantly impacted their biological efficacy. The presence of electron-withdrawing groups enhanced lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles .
Properties
IUPAC Name |
3,5-dibromo-1-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2F3N3O/c11-8-16-9(12)18(17-8)5-6-1-3-7(4-2-6)19-10(13,14)15/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFOXBLULRADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.